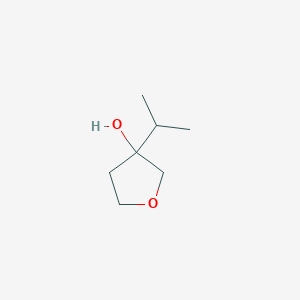
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(Indolin-1-il)-2-metilpiridin-3-il)-N-metilmetanamina es un compuesto orgánico sintético que pertenece a la clase de derivados de indolinas. Estos compuestos son conocidos por sus diversas actividades biológicas y potenciales aplicaciones terapéuticas. La estructura de este compuesto presenta una parte de indolína unida a un anillo de piridina, que a su vez está conectado a un grupo metilmetanamina. Esta disposición única de grupos funcionales contribuye a sus propiedades químicas distintivas y actividades biológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 1-(6-(Indolin-1-il)-2-metilpiridin-3-il)-N-metilmetanamina generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del Núcleo de Indolina: El núcleo de indolína se puede sintetizar mediante la ciclización de un derivado de anilina adecuado.
Formación del Anillo de Piridina: El anillo de piridina se introduce mediante una reacción de condensación con un aldehído o cetona adecuado.
Unión de los Anillos de Indolina y Piridina: Los anillos de indolína y piridina se unen mediante una reacción de sustitución nucleófila.
Introducción del Grupo Metilmetanamina: El paso final implica la alquilación del anillo de piridina con metilamina en condiciones básicas.
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo, el cribado de alto rendimiento de las condiciones de reacción y el empleo de catalizadores para mejorar la eficiencia y el rendimiento de la reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones: 1-(6-(Indolin-1-il)-2-metilpiridin-3-il)-N-metilmetanamina experimenta varias reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de los derivados oxo correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, dando como resultado la formación de análogos reducidos.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el anillo de piridina, donde los derivados halogenados se pueden sintetizar usando agentes halogenantes.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio, trióxido de cromo y peróxido de hidrógeno en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio e hidrogenación catalítica.
Sustitución: Agentes halogenantes como bromo, cloro y yodo en presencia de un disolvente adecuado.
Principales Productos Formados:
Productos de Oxidación: Derivados oxo de los anillos de indolína y piridina.
Productos de Reducción: Análogos reducidos con grupos funcionales hidrogenados.
Productos de Sustitución: Derivados halogenados con átomos de halógeno sustituidos en el anillo de piridina.
Aplicaciones Científicas De Investigación
Química: El compuesto sirve como un bloque de construcción para la síntesis de moléculas más complejas y como un ligando en la química de coordinación.
Industria: Se utiliza en el desarrollo de materiales avanzados y como precursor para la síntesis de polímeros funcionalizados.
Mecanismo De Acción
El mecanismo de acción de 1-(6-(Indolin-1-il)-2-metilpiridin-3-il)-N-metilmetanamina implica su interacción con dianas moleculares y vías específicas:
Dianas Moleculares: El compuesto se une a los receptores de ácido N-metil-D-aspártico 2B (NMDA-GluN2B) y exhibe efectos neuroprotectores al modular la actividad de estos receptores.
Vías Involucradas: Influye en la vía del estrés oxidativo al eliminar las especies reactivas de oxígeno y reducir el daño oxidativo a las células.
Comparación Con Compuestos Similares
1-(6-(Indolin-1-il)-2-metilpiridin-3-il)-N-metilmetanamina se puede comparar con otros derivados de indolinas:
Compuestos Similares:
Singularidad: 1-(6-(Indolin-1-il)-2-metilpiridin-3-il)-N-metilmetanamina destaca por su combinación específica de grupos funcionales, que confieren propiedades químicas y actividades biológicas únicas. Su capacidad para interactuar con los receptores NMDA y modular el estrés oxidativo y las vías inflamatorias lo convierte en un candidato prometedor para aplicaciones terapéuticas en trastornos neurológicos.
Propiedades
Fórmula molecular |
C16H19N3 |
|---|---|
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
1-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C16H19N3/c1-12-14(11-17-2)7-8-16(18-12)19-10-9-13-5-3-4-6-15(13)19/h3-8,17H,9-11H2,1-2H3 |
Clave InChI |
QDTZVBTZQGUWMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


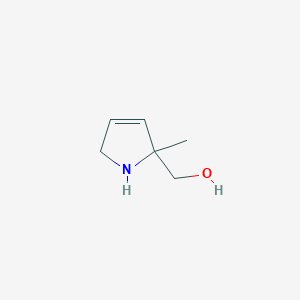
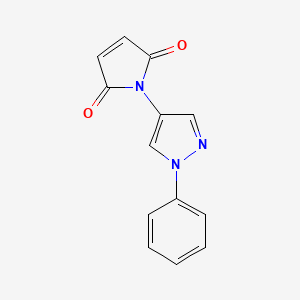
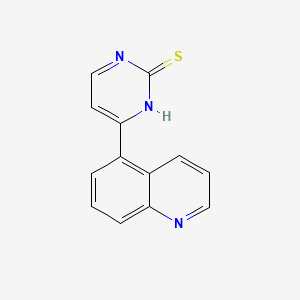

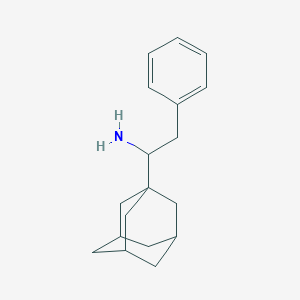

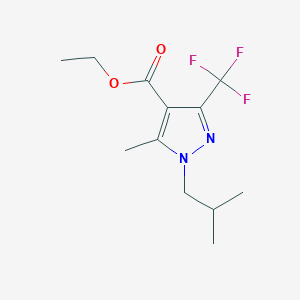
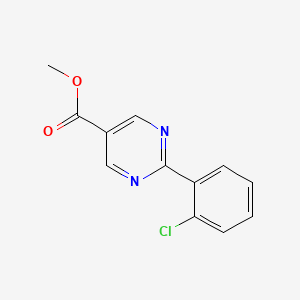
![4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11803699.png)
![5-Fluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B11803705.png)
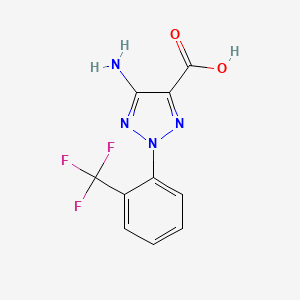

![tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11803729.png)
